Cas no 51014-29-0 (Isocorynoxeine)

Isocorynoxeine 化学的及び物理的性質
名前と識別子
-
- Isocorynoxeine
- 7-Isocorynoxeine
- 17-methoxy-2-oxo-corynoxa-16,18-diene-16-carboxylic acid methyl ester
- cisocorynoxeine
- Y0112
- (alphaE,1'S,6'R,7'S,8'aS)-6'-ethenyl-1,2,2',3',6',7',8',8'a-octahydro-alpha-(methoxymethylene)-2-oxospiro[3H-indole-3,1'(5'H)-indolizine]-7'-acetic acid methyl ester
- Methyl (E)-2-[(3S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizin
- J18B596D11
- methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
- BDBM50531269
- s9239
- N2468
- A14658
- Q27281021
- AC-34915
- HY-N0775
- CHEMBL481359
- CS-3806
- 51014-29-0
- MS-26272
- CCG-268432
- MFCD20527292
- SPIRO(3H-INDOLE-3,1'(5'H)-INDOLIZINE)-7'-ACETIC ACID, 6'-ETHENYL-1,2,2',3',6',7',8',8'A-OCTAHYDRO-.ALPHA.-(METHOXYMETHYLENE)-2-OXO-, METHYL ESTER, (.ALPHA.E,1'S,6'R,7'S,8'AS)-
- AKOS030526830
- SPIRO(3H-INDOLE-3,1'(5'H)-INDOLIZINE)-7'-ACETIC ACID, 6'-ETHENYL-1,2,2',3',6',7',8',8'A-OCTAHYDRO-alpha-(METHOXYMETHYLENE)-2-OXO-, METHYL ESTER, (alphaE,1'S,6'R,7'S,8'AS)-
- 1ST159055
- CORYNOXAN-16-CARBOXYLIC ACID, 16,17,18,19-TETRADEHYDRO-17-METHOXY-2-OXO-, METHYL ESTER, (16E,20alpha)-
- NCGC00482763-01
- Methyl (E)-3-methoxy-2-((3S,6'R,7'S,8a'S)-2-oxo-6'-vinyl-2',3',6',7',8',8a'-hexahydro-5'H-spiro[indoline-3,1'-indolizin]-7'-yl)acrylate
- DTXSID701317164
- CORYNOXAN-16-CARBOXYLIC ACID, 16,17,18,19-TETRADEHYDRO-17-METHOXY-2-OXO-, METHYL ESTER, (16E,20.ALPHA.)-
- UNII-J18B596D11
- DA-74548
-
- MDL: MFCD20527292
- インチ: 1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1
- InChIKey: MUVGVMUWMAGNSY-VKCGGMIFSA-N
- ほほえんだ: O=C1[C@]2(C3=C([H])C([H])=C([H])C([H])=C3N1[H])C([H])([H])C([H])([H])N1C([H])([H])[C@]([H])(C([H])=C([H])[H])[C@@]([H])(/C(=C(/[H])\OC([H])([H])[H])/C(=O)OC([H])([H])[H])C([H])([H])[C@]12[H]
計算された属性
- せいみつぶんしりょう: 382.189257g/mol
- ひょうめんでんか: 0
- XLogP3: 2.1
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 回転可能化学結合数: 5
- どういたいしつりょう: 382.189257g/mol
- 単一同位体質量: 382.189257g/mol
- 水素結合トポロジー分子極性表面積: 67.9Ų
- 重原子数: 28
- 複雑さ: 690
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 382.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.25
- ゆうかいてん: No data available
- ふってん: 562.7±50.0 °C at 760 mmHg
- フラッシュポイント: 294.1±30.1 °C
- ようかいど: 生物体外In Vitro:DMSO溶解度50 mg/mL(130.74 mM;Need ultrasonic)
- PSA: 71.36000
- LogP: 2.49920
Isocorynoxeine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Isocorynoxeine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B21550-20mg |
Isocorynoxeine |
51014-29-0 | ,HPLC≥98% | 20mg |
¥1000.00 | 2021-09-02 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4614-20mg |
Isocorynoxeine |
51014-29-0 | 98% | 20mg |
¥4299.00 | 2023-09-07 | |
TRC | I797200-1mg |
7-Isocorynoxeine |
51014-29-0 | 1mg |
$150.00 | 2023-05-18 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0703-20mg |
Isocorynoxeine |
51014-29-0 | HPLC≥98% | 20mg |
¥1600元 | 2023-09-15 | |
Ambeed | A607889-250mg |
Methyl (E)-3-methoxy-2-((3S,6'R,7'S,8a'S)-2-oxo-6'-vinyl-2',3',6',7',8',8a'-hexahydro-5'H-spiro[indoline-3,1'-indolizin]-7'-yl)acrylate |
51014-29-0 | 98% | 250mg |
$472.0 | 2023-05-20 | |
TargetMol Chemicals | T6S0654-20 mg |
Isocorynoxeine |
51014-29-0 | 99.66% | 20mg |
¥ 860 | 2023-07-11 | |
TargetMol Chemicals | T6S0654-1 mL * 10 mM (in DMSO) |
Isocorynoxeine |
51014-29-0 | 99.66% | 1 mL * 10 mM (in DMSO) |
¥ 480 | 2023-09-15 | |
MedChemExpress | HY-N0775-10mM*1 mL in DMSO |
Isocorynoxeine |
51014-29-0 | 99.81% | 10mM*1 mL in DMSO |
¥1595 | 2024-04-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I303839-10mg |
Isocorynoxeine |
51014-29-0 | 98% | 10mg |
¥2059.90 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I303839-25mg |
Isocorynoxeine |
51014-29-0 | 98% | 25mg |
¥3604.90 | 2023-09-02 |
Isocorynoxeine 関連文献
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P. Matthew Joyner,Robert H. Cichewicz Nat. Prod. Rep. 2011 28 26
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J. E. Saxton Nat. Prod. Rep. 1993 10 349
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3. Kinetics of isomerization of tetracyclic spiro oxindole alkaloidsGerhard Laus J. Chem. Soc. Perkin Trans. 2 1998 315
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Yanjuan Liu,Pengqun Kuang,Shaofen Guo,Qing Sun,Tao Xue,Haigang Li New J. Chem. 2018 42 6584
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J. E. Saxton Nat. Prod. Rep. 1987 4 591
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Kimberly N. Karin,Justin L. Poklis,Michelle R. Peace Anal. Methods 2021 13 884
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Yitong Xie,Di Wei,Tian Hu,Yajing Hou,Yuanyuan Lin,Huaizhen He,Cheng Wang New J. Chem. 2020 44 38
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8. Index pages
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9. Index pages
Isocorynoxeineに関する追加情報
Isocorynoxeine (CAS No. 51014-29-0): A Comprehensive Overview of Its Biochemical Significance and Recent Research Applications
Isocorynoxeine, a naturally occurring alkaloid with the chemical formula C19H21N3O2, is a compound that has garnered significant attention in the field of pharmaceutical research and biochemical studies. The name Isocorynoxeine itself is derived from its botanical origins, specifically from the genus Corydalis, where it was first isolated. This compound is characterized by its unique structural framework, which includes a pyridine ring fused with a piperidine moiety, making it a structurally intriguing molecule for medicinal chemists and biologists alike.
The CAS No. 51014-29-0 assigned to Isocorynoxeine serves as a unique identifier in chemical databases, facilitating precise referencing in scientific literature and industrial applications. Its molecular weight of approximately 313.38 g/mol and solubility profile in common organic solvents make it amenable to various spectroscopic and chromatographic techniques, which are essential for its structural elucidation and purity assessment.
Recent advancements in the study of Isocorynoxeine have highlighted its potential as a bioactive compound with multifaceted pharmacological properties. Research has demonstrated that Isocorynoxeine exhibits significant neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that it can modulate neurotransmitter release and inhibit the aggregation of amyloid-beta plaques, which are hallmark pathological features of Alzheimer's disease. The molecular mechanisms underlying these effects are believed to involve interactions with specific receptor pathways, including serotonin and dopamine receptors, which play crucial roles in regulating neuronal function.
In addition to its neuroprotective properties, Isocorynoxeine has been investigated for its anti-inflammatory and antioxidant activities. Chronic inflammation is a common denominator in various diseases, including cardiovascular disorders and autoimmune conditions. Preclinical studies have indicated that Isocorynoxeine can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting key signaling pathways like NF-κB. Furthermore, its antioxidant capabilities contribute to mitigating oxidative stress, a process implicated in cellular damage and aging-related pathologies.
The pharmacokinetic profile of Isocorynoxeine has also been a subject of interest. Initial studies suggest that it exhibits moderate oral bioavailability, with absorption occurring primarily in the small intestine. Once metabolized, it undergoes biotransformation via cytochrome P450 enzymes, producing metabolites that may contribute to its overall pharmacological effects. This metabolic pathway is critical for understanding potential drug-drug interactions and optimizing therapeutic dosages.
From a synthetic chemistry perspective, the structural complexity of Isocorynoxeine presents both challenges and opportunities for total synthesis or semi-synthesis approaches. Researchers have explored various synthetic routes to access this molecule, leveraging strategies such as reductive amination, nucleophilic substitution, and cyclization reactions. These efforts not only enhance our understanding of its synthetic feasibility but also pave the way for derivative development aimed at improving pharmacological efficacy or reducing side effects.
The natural occurrence of Isocorynoxeine in plant species has also sparked interest in ecological interactions involving this alkaloid. It is hypothesized that its presence in certain plants may serve as a defense mechanism against herbivores or pathogens. Comparative phytochemistry studies have begun to unravel the biosynthetic pathways leading to Isocorynoxeine production, shedding light on the genetic and environmental factors influencing its accumulation in plant tissues.
In conclusion, Isocorynoxeine (CAS No. 51014-29-0) represents a promising natural product with diverse biological activities relevant to modern medicine. Its potential applications in treating neurological disorders, inflammatory conditions, and possibly even cancer have positioned it as a compound of high interest for further clinical investigation. As research continues to uncover new aspects of its biochemistry and pharmacology, Isocorynoxeine stands out as an example of how natural products can inspire innovative therapeutic strategies.
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